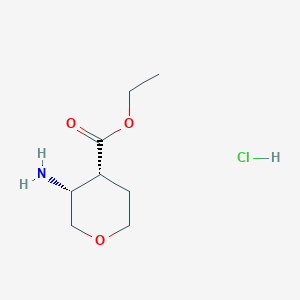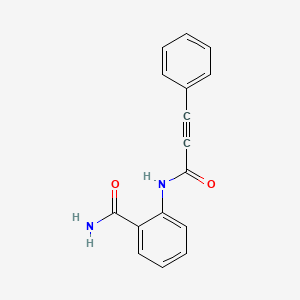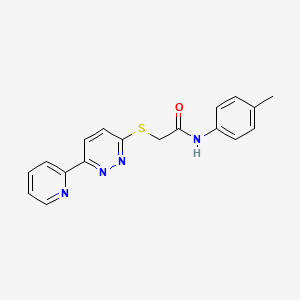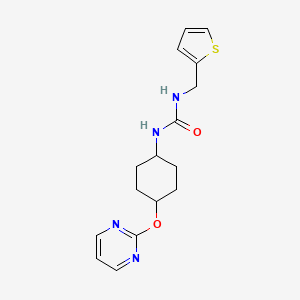
cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate HCl is represented by the formula C8H16ClNO3. The compound contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms. The exact arrangement of these atoms in the molecule would require more detailed structural data such as NMR, HPLC, LC-MS, UPLC & more .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 209.67 and a molecular formula of C8H16ClNO3. It should be stored in an inert atmosphere at room temperature . More detailed properties like melting point, boiling point, and density were not available from the web search results.Scientific Research Applications
Corrosion Inhibition
Pyran derivatives, including those similar to cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate HCl, have been explored for their corrosion mitigation properties. In one study, pyran derivatives were synthesized and their efficiency in inhibiting mild steel corrosion in a sulfuric acid solution was investigated. The derivatives showed promising results, with inhibition efficiencies reaching up to 95.0% under certain conditions. These compounds act as mixed-type inhibitors and their adsorption on the metal surface follows the Langmuir isotherm model. This application is significant in industries where metal corrosion is a concern, offering a potential solution for protecting infrastructure and machinery (Saranya et al., 2020).
Organic Synthesis
In the field of organic chemistry, compounds similar to this compound have been utilized in various synthetic routes. For instance, ethyl 2-methyl-2,3-butadienoate underwent [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of highly functionalized tetrahydropyridines. This process demonstrates the utility of pyran derivatives in constructing complex organic molecules, which could have implications in pharmaceutical synthesis and the development of new materials (Zhu et al., 2003).
Enzyme Inhibition Studies
Pyran derivatives have also been studied for their potential in inhibiting enzymes that are relevant to medical research. For example, bromophenol derivatives with a cyclopropyl moiety, structurally related to pyran compounds, have shown effectiveness as inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These findings could contribute to the development of new therapeutic agents for treating diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).
Monosaccharide Synthesis
In carbohydrate chemistry, derivatives of 2-alkoxy-5,6-dihydro-2H-pyran have been used as starting materials for the synthesis of monosaccharides. This illustrates the role of pyran derivatives in the synthesis of important biological molecules, highlighting their versatility and utility in organic synthesis and medicinal chemistry (Banaszek & Zamojski, 1972).
Properties
IUPAC Name |
ethyl (3R,4R)-3-aminooxane-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-12-8(10)6-3-4-11-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMPKNIXADZTMM-HHQFNNIRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCOCC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCOC[C@@H]1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2876494.png)
![Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate](/img/structure/B2876495.png)
![2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2876496.png)

![6-[1-(hydroxyimino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2876498.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2876501.png)
![Ethyl 4-[4-methyl-2-(3-methylbutyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)

![(Z)-3-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2876505.png)
![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2876507.png)
![3-methoxy-N-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzamide](/img/structure/B2876512.png)


